molecular formula CH4NaO B050351 Sodium methoxide CAS No. 124-41-4

Sodium methoxide

Cat. No. B050351
CAS RN: 124-41-4
M. Wt: 55.032 g/mol
InChI Key: YWOITFUKFOYODT-UHFFFAOYSA-N
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Description

Sodium methoxide is a chemical compound with the molecular formula CH3ONa. It is a white solid that is soluble in water and alcohol, and is used in a variety of industrial and scientific applications. It is an important component in the synthesis of many organic compounds, and is also used in the production of biodiesel fuel. In addition, this compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Scientific Research Applications

  • Quantitative Analysis in Industrial Solutions : Bastos et al. (2013) developed a selective quantitative analytical thermometric method for determining sodium methoxide in methanol solutions. This method was compared with the Karl-Fischer procedure and showed total agreement, indicating its usefulness in industrial processes such as pharmaceuticals and biodiesel syntheses (Bastos et al., 2013).

  • Reaction with Nitric Oxide : Derosa et al. (2008) discovered that this compound reacts with nitric oxide (NO), contrary to previous beliefs. This reaction leads to the formation of sodium formate and has implications for various chemical processes (Derosa, Keefer & Hrabie, 2008).

  • Microwave-Assisted Biodiesel Production : Lin et al. (2014) used this compound as a catalyst in a microwave heating system to enhance palm methyl ester yields, shorten reaction time, and reduce energy consumption in biodiesel production (Lin, Hsu & Lin, 2014).

  • Production Process and Techno-Economic Analysis : Granjo and Oliveira (2016) examined various methods for manufacturing this compound, focusing on its application as a catalyst in biodiesel production. They conducted a profitability and risk analysis using process simulation and Monte Carlo simulations (Granjo & Oliveira, 2016).

  • Fire and Explosion Hazards : Kwok et al. (2013) highlighted the fire and explosion hazards associated with this compound in industrial applications, particularly in biodiesel production. They conducted tests to characterize these hazards and provided insights into safety measures (Kwok et al., 2013).

  • Wool Treatment for Shrink Resistance : Juliá et al. (1990) studied the use of this compound for treating wool fabrics to reduce shrinkage. They analyzed the influence of water content, reagent concentration, and treatment time on the shrink-resist effect (Juliá, Sola & Erra, 1990).

  • Thermal Decomposition Analysis : Chandran et al. (2006) investigated the thermal decomposition and reaction kinetics of this compound under various conditions. They provided insights into the decomposition mechanism and potential applications in various industries (Chandran et al., 2006).

  • Catalytic Applications in Organic Chemistry : Ju et al. (2007) utilized this compound in a nickel and phosphite catalytic system for efficient aminocarbonylation reactions between aryl iodides or bromides and N,N-dimethylformamide (DMF) (Ju et al., 2007).

Mechanism of Action

Target of Action

Sodium methoxide, with the formula CH3ONa, is a white solid formed by the deprotonation of methanol . It is a widely used reagent in industry and the laboratory, and it is also a dangerously caustic base . Its primary targets are organic compounds, particularly those containing halogens, esters, and triglycerides .

Mode of Action

This compound acts as a base and a nucleophile in its interactions with its targets . As a base, it is employed in dehydrohalogenations and various condensations . As a nucleophile, it is used for the production of methyl ethers . In the presence of a palladium catalyst in DMF, it reacts with aryl halides to afford arenes .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used as an initiator of anionic addition polymerization with ethylene oxide, forming a polyether with high molecular weight . It is also used in the transesterification of triglycerides with methanol in the production of biodiesel . This process involves four consecutive and reversible reactions, with diglycerides and monoglycerides as intermediates .

Pharmacokinetics

It is a solid at room temperature and reacts with water to produce methanol and sodium hydroxide . Therefore, its bioavailability would be influenced by these properties.

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For example, in the production of biodiesel, it acts as a catalyst for the transesterification reaction, resulting in the formation of fatty acid methyl esters (FAMEs) and glycerol . In organic synthesis, it can lead to the formation of a wide variety of compounds, including pharmaceuticals and agrichemicals .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of water. The reaction of sodium with methanol to form this compound is exothermic and can lead to ignition . The structure and basicity of this compound in solution depend on the solvent . It is a significantly stronger base in DMSO where it is more fully ionized and free of hydrogen bonding . The solid hydrolyzes in water to give methanol and sodium hydroxide . Therefore, it should be stored under inert gas and in a dry and well-ventilated place .

Safety and Hazards

Sodium methoxide is flammable and corrosive . It reacts violently with water, posing a risk of ignition . Dust can form an explosive mixture with air, and containers may explode when heated . It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The global market for Sodium methoxide is valued at approximately $500 million, with an expected CAGR of 6.7% through 2030 . A primary driver of this growth is the increasing demand for parenteral drugs due to the rising prevalence of chronic diseases such as diabetes and cancer . Furthermore, with the global population aging, the demand for this compound is expected to surge, creating a lucrative opportunity for potential investors .

Biochemical Analysis

Biochemical Properties

Sodium methoxide is a routinely used base in organic chemistry, applicable to the synthesis of numerous compounds ranging from pharmaceuticals to agrichemicals . As a base, it is employed in dehydrohalogenations and various condensations . It is also a nucleophile for the production of methyl ethers .

Cellular Effects

It is known that this compound is a dangerously caustic base , which suggests that it could have significant effects on cellular processes, particularly if it alters the pH balance within cells.

Molecular Mechanism

This compound is prepared by treating methanol with sodium . The reaction is so exothermic that ignition is possible . The resulting solution, which is colorless, is often used as a source of this compound . As a solid, this compound is polymeric, with sheet-like arrays of Na+ centers, each bonded to four oxygen centers .

Temporal Effects in Laboratory Settings

It is known that this compound is a dangerously caustic base , which suggests that it could have significant effects over time, particularly if it alters the pH balance within cells.

Dosage Effects in Animal Models

Given its caustic nature , it is likely that higher dosages could have toxic or adverse effects.

Metabolic Pathways

This compound is involved in the synthesis of numerous compounds ranging from pharmaceuticals to agrichemicals

Transport and Distribution

Given its caustic nature , it is likely that it could have significant effects on its localization or accumulation.

Subcellular Localization

Given its caustic nature , it is likely that it could have significant effects on its activity or function.

properties

{ "Design of the Synthesis Pathway": "Sodium methoxide can be synthesized by the reaction of sodium with methanol.", "Starting Materials": [ "Sodium", "Methanol" ], "Reaction": [ "Add sodium to a flask containing methanol.", "Heat the flask under reflux for several hours.", "Allow the mixture to cool to room temperature.", "Filter the mixture to remove any unreacted sodium.", "Evaporate the solvent to obtain solid sodium methoxide." ] }

CAS RN

124-41-4

Molecular Formula

CH4NaO

Molecular Weight

55.032 g/mol

IUPAC Name

sodium;methanolate

InChI

InChI=1S/CH4O.Na/c1-2;/h2H,1H3;

InChI Key

YWOITFUKFOYODT-UHFFFAOYSA-N

Isomeric SMILES

C[O-].[Na+]

impurities

In 97.5% sodium methylate powder: 0.5% sodium hydroxide;  0.3% sodium formate;  0.4% sodium carbonate;  0.5% free methanol.

SMILES

C[O-].[Na+]

Canonical SMILES

CO.[Na]

Color/Form

Amorphous, free flowing powder
Tetragonal crystals

density

greater than 1 at 68 °F (USCG, 1999)
1.3 g/cm³

melting_point

No melting point;  decomposes at >50 °C

Other CAS RN

124-41-4

physical_description

Sodium methylate is a white amorphous powder. It reacts with water to form sodium hydroxide, a corrosive material, and methyl alcohol, a flammable liquid. The heat from this reaction may be sufficient to ignite surrounding combustible material or the sodium methylate itself if the water is present in only small amounts. It is used to process edible fats and oils, and to make other chemicals.
Liquid;  OtherSolid, Liquid
WHITE HYGROSCOPIC POWDER.

Pictograms

Flammable; Corrosive; Irritant

shelf_life

Sensitive to air and moisture
Decomposed by wate

solubility

Soluble in ethanol, methanol
Soluble in fats, esters
Insoluble in hydrocarbons and most common organic solvents
Solubility in water: reaction

synonyms

Methanol Sodium Salt;  Sodium Methoxide;  Feldalat NM;  Methoxysodium;  SM 24;  SM 28;  Sodium Methanolate;  Sodium Methoxylate;  Sodium Methylate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium methoxide solution was prepared by dissolving metallic sodium (1.38 g, 60 mmol) in methanol (30 mL). This solution was diluted with anhydrous tetrahydrofuran (100 mL) and cooled to -30° C. A solution of iodine monochloride (8.97 g, 55.3 mmol) in dichloromethane (30 mL) was added dropwise to the stirred alkoxide solution. The resulting solution was stirred for 2 minutes, then the sodium salt of 1-[2-(4,6-dioxo-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-2-benzoylpyrrole (VI, 18.15 g, 50 mmol) was added as a solid. The mixture was stirred for 90 minutes at -30° C., then allowed to warm to 22° C. and stirred for an additional 18 hours. The reaction mixture was poured into 150 mL of 2% aqueous sodium sulfite solution in a separatory funnel, and the reaction flask was washed with 10 mL of diethyl ether, which was added to the separatory funnel. The mixture was shaken thoroughly, and the phases were separated. The aqueous phase was extracted with diethyl ether (2×20 mL), and the combined organic phase was washed with brine, dried over magnesium sulfate, and evaporated to afford 4-(2-benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester (IV, 18.16 g, 91.5%), identical to the material prepared by the method described above.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-[2-(4,6-dioxo-2,2-dimethyl-1,3-dioxan-5-yl)ethyl]-2-benzoylpyrrole
Quantity
18.15 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Sodium methoxide
Name
4-(2-benzoylpyrrol-1-yl)-2-iodobutyric acid methyl ester
Yield
91.5%

Synthesis routes and methods II

Procedure details

The starting compound was prepared by conversion of 5-methoxy-benzisothiazole-3(2H)-one-1,1-dioxide, analogous to 5-methyl-benzisothiazole-3(2H)-one-1,1-dioxide (see Example 8), with sodium hydroxide and methyl chloroacetate into methyl 5-methoxy-3-oxo-benzisothiazolo-2(3H)-acetate-1,1-dioxide. Methyl 4-hydroxy-6-methoxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (m.p. 183° C., from ethyl acetate/cyclohexane) was obtained by subsequent rearrangement with sodium methylate in toluene/tert. butanol, and methyl 4-hydroxy-6-methoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide was obtained by subsequent methylation.
Name
toluene tert. butanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methyl-benzisothiazole-3(2H)-one-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl 5-methoxy-3-oxo-benzisothiazolo-2(3H)-acetate-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Methyl 4-hydroxy-6-methoxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
Name
sodium methylate

Synthesis routes and methods III

Procedure details

Sodium methoxide (1.0M) is prepared by adding freshly cut sodium metal (rinsed with toluene) portionwise to anhydrous methanol (Aldrich Chemical Co.) under nitrogen in flame-dried glassware with stirring; an ice-water bath is used to control the reaction temperature. To 9.8 g (50 mmol) of 2,3,4,5-tetrafluoronitrobenzene (Aldrich) under nitrogen at room temperature in flame-dried glassware is added sodium methoxide solution (2.2 equivalents) via syringe over the course of 5-10 minutes, with stirring. The resulting reaction mixture is stirred at room temperature, while monitoring the progress of the reaction by thin layer chromatography (TLC). Additional sodium methoxide solution is added as necessary. Once the reaction reaches completion (1-24 hours), several drops of 1M citric acid are added, and the reaction mixture is partitioned between ether and water. The aqueous layer is extracted once with ether. The combined organic portions are washed once with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give Compound 1 as 10.92 g (99%) of a pale yellow solid: m.p. 32.0°-32.5° C.; 1H NMR (CDCl3) 7.52 (dd, 1H), 4.12 (s, 3H), 4.04 (s, 3H); 19F NMR (CDCl3) 132.0 (m, 1F), 141.9 (d, 1F). Anal. calc. for C8H7NO4F2 : C, 43.85; H, 3.22; N, 6.39. Found: C, 43.84; H, 3.15; N, 6.15.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Sodium methoxide
Name
Compound 1
[Compound]
Name
pale yellow solid
Yield
99%

Synthesis routes and methods IV

Procedure details

A 4.37 M sodium methoxide solution was prepared by dissolving sodium metal (2.10 g, 91.4 mmol) in dry methanol (20 ml). In a separate flask, Bestmann's reagent (2.11 ml, 13.5 mmol) was taken up in THF (44.3 ml) and cooled to −78° C. The sodium methoxide solution (3.09 ml, 13.50 mmol) was added dropwise to the reaction mixture over 30 minutes. A solution of 6-chloro-2-methylnicotinaldehyde (1.00 g, 6.43 mmol) in THF (20 ml) and then added dropwise to the reaction over 30 minutes and the reaction was allowed to warm slowly to −10° C. and maintained at −10° C. for 90 minutes. Saturated aqueous ammonium chloride was added, the layers were separated and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, filtered, concentrated, and purified by silica gel chromatography (0-50% ethyl acetate/hexanes) to afford the title compound.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
reagent
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
44.3 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
3.09 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methoxide
Name
title compound

Synthesis routes and methods V

Procedure details

A sodium methanolate (NaOMe) solution was prepared by slowly adding MeOH (50 mL) to a suspension of sodium hydride (60% in mineral oil, 28 g, 0.71 mol) in dry THF (1.2 L) at 0° C. The resulting mixture was stirred at RT for 2 h. A portion of the NaOMe solution (320 mL) was added to (S)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid (36 g, 175 mmol) in dry THF (1.6 L), and the mixture was stirred at RT for 1 h. Methyl iodine (16 mL) was then added and the mixture was stirred at RT for 1 h. Another aliquot of NaOMe solution (540 mL) was added and the reaction mixture stirred at RT for 1 h. Additional methyl iodine (38 mL) in THF (200 mL) was added and the reaction mixture was stirred at RT for 36 h. Following reaction, the mixture was concentrated and the residue was dissolved in water and washed with diethyl ether (2×100 mL). The aqueous layer was acidified to pH 2 by the addition of solid citric acid and was extracted with EtOAc (3×200 mL) and dried over Na2SO4. The organic phase was concentrated, and the residue was dissolved in water and extracted with DCM (4×150 mL). The organic layers were combined and concentrated to give the title compound as an oil, which was used without further purification (10.9 g, 28%).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
NaOMe
Quantity
320 mL
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
NaOMe
Quantity
540 mL
Type
reactant
Reaction Step Four
Quantity
38 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
sodium methanolate
Name
title compound

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium methoxide

Q & A

Q1: What is the primary use of sodium methoxide in biodiesel production?

A1: this compound is widely used as a catalyst in the transesterification of vegetable oils to produce biodiesel. This process involves reacting vegetable oils with methanol in the presence of this compound, yielding fatty acid methyl esters (biodiesel) and glycerol. [, , , , ]

Q2: How does the performance of this compound compare to sodium hydroxide in biodiesel production?

A3: While both this compound and sodium hydroxide are used as catalysts in biodiesel production, studies indicate that this compound generally results in better outcomes. Specifically, this compound achieves high conversion in a one-step reaction with optimal yield. Sodium hydroxide, on the other hand, tends to cause more saponification, complicating the purification process and negatively impacting the final biodiesel yield. [, ]

Q3: Are there applications of this compound in chemical synthesis beyond biodiesel production?

A4: Yes, this compound finds applications in various chemical syntheses. For instance, it plays a crucial role in producing diethyl carbonate and methyl ethyl carbonate. In this process, this compound dissolved in methanol acts as a catalyst, facilitating the reaction between methyl carbonate and ethanol to yield the desired mixed ester products. [, ]

Q4: How does this compound facilitate the synthesis of glycidol from glycerol?

A5: this compound acts as an efficient catalyst in the one-pot synthesis of glycidol via transesterification between glycerol and dimethyl carbonate. This method demonstrates excellent glycerol conversion (99%) and a remarkable glycidol yield (75%) under optimized reaction conditions. []

Q5: What happens when this compound loaded onto clinker is used in biodiesel production?

A6: Research shows that this compound loaded onto precalcinated limestone (clinker) displays improved resistance to moisture and free fatty acids present in the feedstock, compared to methanol-activated clinker. This enhanced tolerance results in a higher biodiesel yield, showcasing the impact of the support material on catalyst performance. []

Q6: How does the presence of polyethylene glycol (PEG) affect this compound catalyst activity?

A7: Studies reveal that incorporating polyethylene glycol (PEG) significantly enhances the catalytic activity of partially deactivated this compound. The optimal ratio of PEG to the catalyst is crucial for maximizing raw material conversion efficiency and product output. Moreover, this PEG-containing catalytic system exhibits promising recyclability, maintaining its catalytic effect over multiple synthesis cycles. []

Q7: How can this compound be quantified in a reaction mixture?

A8: A novel spectrophotometric method has been developed for the determination of this compound in methanol solution, even in the presence of sodium hydroxide. This method utilizes the reaction between this compound and α-santonin to form a pink species, which can be quantified spectrophotometrically at 513 nm. []

Q8: How does this compound interact with its target molecules in different reactions?

A8: this compound, being a strong base and a good nucleophile, interacts with its target molecules through a variety of mechanisms depending on the reaction conditions and the nature of the substrates.

  • Nucleophilic Substitution: In biodiesel production, this compound acts as a nucleophile, attacking the carbonyl carbon of the triglyceride molecule, leading to transesterification. [, , ]
  • Deprotonation: In reactions involving acidic protons, this compound can deprotonate the substrate, generating a nucleophilic species that can participate in further reactions. [, ]
  • Ring-opening and Rearrangement: this compound can promote ring-opening reactions in heterocyclic compounds like pyrrolidino[3,4-c]pyrrolidines, leading to the formation of rearranged pyrrolidino[3,4-b]pyrrolidines with potentially enhanced biological activity. []

Q9: What are the intermediate species formed during the this compound-catalyzed isomerization of dimethyl 1-oxo-cis-3a,7a-dihydroindene-3a,7a-dicarboxylates?

A10: The isomerization of dimethyl 1-oxo-cis-3a,7a-dihydroindene-3a,7a-dicarboxylates (A) to dimethyl 3-oxo-1,7-indandicarboxylates (F) catalyzed by this compound is proposed to proceed through a multistep mechanism. Key intermediates include cyclohexadienide anions (B), dimethyl 1-oxo-cis-3a,7a-dihydroindene-3a,4-dicarboxylates (C), and their corresponding enolates (D). These intermediates undergo a series of cyclization, enolization, and rearrangement steps to ultimately yield the final isomerized products (F). []

Q10: What factors can affect the stability of this compound?

A11: this compound is highly hygroscopic and reacts violently with water. Therefore, its storage and handling require strict anhydrous conditions. [] Exposure to moisture can lead to degradation and a decrease in its effectiveness as a catalyst.

Q11: What are the potential hazards associated with this compound production and handling?

A12: this compound production involves handling hazardous materials like sodium metal or sodium hydroxide, posing risks of fire and chemical burns. [, ] Stringent safety protocols and appropriate personal protective equipment are essential to mitigate these risks.

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